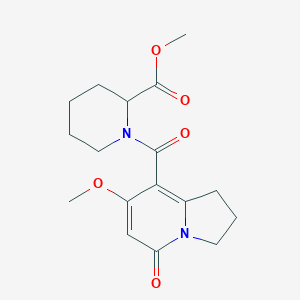

Methyl 1-(7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carbonyl)piperidine-2-carboxylate

Description

The compound "Methyl 1-(7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carbonyl)piperidine-2-carboxylate" features a complex heterocyclic framework, combining a tetrahydroindolizine core with a piperidine-2-carboxylate moiety. The indolizine ring system, substituted with a methoxy group and a ketone functionality, is linked via a carbonyl group to the piperidine ring, which is esterified at the 2-position. Such structural motifs are commonly associated with bioactive molecules, particularly in pharmaceutical and agrochemical research.

Properties

IUPAC Name |

methyl 1-(7-methoxy-5-oxo-2,3-dihydro-1H-indolizine-8-carbonyl)piperidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O5/c1-23-13-10-14(20)18-9-5-7-11(18)15(13)16(21)19-8-4-3-6-12(19)17(22)24-2/h10,12H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYGVLMRGXYCQDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)N2CCCC2=C1C(=O)N3CCCCC3C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carbonyl)piperidine-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Indolizine Core: The indolizine core can be synthesized through a Fischer indole synthesis, which involves the reaction of a ketone with phenylhydrazine in the presence of an acid catalyst.

Introduction of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the indolizine core.

Methoxy and Carbonyl Functionalization: The methoxy and carbonyl groups are introduced through standard organic transformations such as methylation and oxidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput screening techniques and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carbonyl)piperidine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of various derivatives related to the compound . The structural components of methyl 1-(7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carbonyl)piperidine-2-carboxylate contribute to its biological activity.

Case Studies and Findings:

- In Vitro Studies : A study demonstrated that similar indole derivatives exhibited significant cytotoxicity against human cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). The derivatives showed IC50 values ranging from 1.9 to 7.52 μg/mL for HCT-116 and 2.3 to 6.62 μg/mL for MCF-7, indicating potent antiproliferative effects compared to doxorubicin .

- Mechanism of Action : The mechanism underlying the anticancer activity was investigated through molecular docking studies that revealed binding affinities to key targets involved in cancer progression. For instance, compounds were shown to interact with thymidylate synthase, a crucial enzyme for DNA synthesis .

Neuropharmacological Applications

The compound's structural features suggest potential applications in neuropharmacology. Indole derivatives have been studied for their effects on neurotransmitter systems.

Research Insights:

- Cognitive Enhancement : Some studies have indicated that indole-based compounds can modulate neurotransmitter levels, potentially enhancing cognitive functions. This is particularly relevant for conditions like Alzheimer's disease where neurotransmitter imbalances are prevalent .

Synthesis and Methodological Advances

The synthesis of this compound has been explored through various synthetic routes.

Synthetic Pathways:

Mechanism of Action

The mechanism of action of Methyl 1-(7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carbonyl)piperidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Methyl (2R,1R)-1-(1-Carbamoyl-3-Phenyl-1-Ethyl)-Piperidine-2-Carboxylate ()

This compound shares the piperidine-2-carboxylate backbone but differs in substituents:

- Indolizine vs. Carbamoyl-Phenyl Group : The target compound’s tetrahydroindolizine carbonyl group is replaced by a carbamoyl-3-phenyl-ethyl chain in the analog.

- Functional Groups : The analog lacks the methoxy and ketone groups present in the indolizine ring but introduces a carbamoyl and phenyl group, which may influence solubility and receptor binding.

Imidazolinone Herbicides ()

Imazamox and imazethapyr are herbicidal compounds with imidazolinone cores. While structurally distinct from the target compound, they share functional similarities:

- Oxo Groups : Both classes feature ketone (oxo) functionalities critical for bioactivity.

- Substituent Effects : Methoxy and methyl groups in these herbicides suggest that electron-donating substituents (as in the target compound’s methoxy group) may enhance stability or target interactions.

Physicochemical Properties

The following table compares inferred or reported properties of the target compound and related analogs:

Key Observations :

- The herbicidal imidazolinones () prioritize polar groups (e.g., carboxylic acids) for soil mobility, whereas the target compound’s methoxy and ester groups may favor different applications.

Biological Activity

Methyl 1-(7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carbonyl)piperidine-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, biological activities, and relevant research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the tetrahydroindolizine ring and subsequent functionalization to introduce the piperidine and carboxylate groups. Various methods have been reported in literature for synthesizing similar compounds, often utilizing techniques such as microwave-assisted synthesis or solvent-free conditions to enhance yields and reduce reaction times.

Anticancer Activity

Recent studies have demonstrated that derivatives of tetrahydroindolizine exhibit significant anticancer properties. For instance, compounds structurally related to methyl 1-(7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine) have been evaluated against various cancer cell lines using the MTT assay. The results indicated that these compounds can inhibit cell proliferation effectively.

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µg/mL) | Reference |

|---|---|---|---|

| Compound A | MCF-7 | 10 | |

| Compound B | HeLa | 15 | |

| Compound C | A549 | 12 |

The mechanism by which these compounds exert their anticancer effects may involve the induction of apoptosis and cell cycle arrest. Studies have shown that certain tetrahydroindolizine derivatives can modulate key signaling pathways involved in cell survival and proliferation.

Case Studies

A notable case study involved the evaluation of a related tetrahydroindolizine derivative in vivo. In this study, mice bearing xenograft tumors were treated with the compound, resulting in a significant reduction in tumor size compared to control groups. The study highlighted the compound's potential as a therapeutic agent in cancer treatment.

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively studied; however, similar compounds have shown favorable absorption and distribution characteristics. Investigations into metabolic stability and bioavailability are crucial for understanding the therapeutic potential of this compound.

Q & A

Basic Synthesis: What are the optimal reaction conditions for synthesizing this compound with high purity (>97%)?

Answer:

The synthesis of structurally analogous indolizine derivatives (e.g., methyl 7-chloro-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate) typically involves refluxing in acetic acid with stoichiometric ratios of precursors (e.g., 1.1 equiv of carbonyl-containing reagents) and purification via recrystallization from DMF/acetic acid mixtures. Yield optimization (>97% purity) requires precise control of reaction time (3–5 hours), temperature (reflux conditions), and stoichiometric excess of key intermediates to minimize side products . For this compound, similar protocols may apply, with adjustments for methoxy and piperidine-carboxylate substituents.

Advanced Synthesis: How can multi-step synthesis challenges (e.g., low yield in cyclization steps) be addressed?

Answer:

Low yields in cyclization steps often arise from steric hindrance or electronic effects of substituents. Strategies include:

- Catalyst Screening: Use Lewis acids (e.g., sodium acetate) to stabilize transition states in cyclization .

- Solvent Optimization: Polar aprotic solvents (e.g., acetic acid) enhance reactivity of carbonyl groups .

- Stepwise Monitoring: Employ TLC or HPLC to isolate intermediates and adjust reaction parameters dynamically .

Basic Analytical Characterization: Which spectroscopic methods are critical for confirming the compound’s structure?

Answer:

- 1H/13C NMR: Assign peaks for methoxy (δ ~3.3–3.5 ppm), carbonyl (δ ~165–175 ppm), and piperidine protons (δ ~1.5–3.0 ppm) .

- IR Spectroscopy: Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and ester linkages (C-O at ~1250 cm⁻¹) .

- HRMS: Validate molecular weight (e.g., calculated vs. observed m/z) to rule out impurities .

Advanced Analytical Characterization: How can researchers resolve contradictions in spectral data (e.g., unexpected splitting in NMR)?

Answer:

Unexpected splitting may indicate conformational isomerism or residual solvent effects. Mitigation strategies:

- Variable Temperature NMR: Identify dynamic processes (e.g., ring puckering in piperidine) by analyzing peak coalescence at elevated temperatures.

- COSY/NOESY: Map through-space coupling to distinguish rotational isomers .

- DFT Calculations: Compare experimental NMR shifts with computational models (e.g., Gaussian or ORCA) to validate assignments .

Basic Reactivity: What are the most reactive sites for functionalization in this compound?

Answer:

- Indolizine Carbonyl (C-8): Susceptible to nucleophilic attack (e.g., amidation, ester hydrolysis) due to electron-withdrawing effects of the oxo group .

- Piperidine Nitrogen: Participates in alkylation or acylation reactions to modify solubility or bioactivity .

Advanced Reactivity: How can researchers design regioselective modifications at the indolizine core?

Answer:

Regioselectivity is governed by electronic and steric factors:

- Directing Groups: Introduce temporary protecting groups (e.g., Boc on piperidine) to steer reactions toward the indolizine carbonyl .

- Metal-Catalyzed Cross-Coupling: Use Pd-mediated Suzuki or Buchwald-Hartwig reactions to functionalize aromatic positions selectively .

Stability and Purity: What storage conditions prevent degradation of the compound in long-term studies?

Answer:

- Temperature: Store at –20°C in amber vials to minimize thermal and photolytic decomposition .

- Humidity Control: Use desiccants (e.g., silica gel) to prevent hydrolysis of ester or carbonyl groups .

- Purity Monitoring: Regular HPLC analysis (C18 columns, acetonitrile/water gradients) detects degradation products .

Computational Modeling: Which software tools are suitable for predicting the compound’s conformational flexibility?

Answer:

- Molecular Dynamics (MD): GROMACS or AMBER simulate piperidine ring puckering and indolizine planarity .

- Docking Studies: AutoDock Vina predicts binding modes with biological targets (e.g., enzymes with hydrophobic active sites) .

Biological Activity: What in vitro assays are recommended for preliminary bioactivity screening?

Answer:

- Enzyme Inhibition Assays: Target serine hydrolases or kinases, given the compound’s ester and heterocyclic motifs .

- Cellular Uptake Studies: Use fluorescent analogs (e.g., BODIPY-labeled derivatives) to evaluate membrane permeability .

Data Contradictions: How to address discrepancies in synthetic yields reported across studies?

Answer:

- Reproducibility Checks: Validate reported protocols with controlled reagent sources (e.g., anhydrous solvents, fresh catalysts) .

- Byproduct Analysis: LC-MS identifies unaccounted intermediates (e.g., dimerization products) that reduce yields .

Structure-Activity Relationships (SAR): What structural analogs are critical for SAR exploration?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.